molecular formula C10H7FN2O4 B6150391 3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid CAS No. 2029406-97-9

3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Cat. No.: B6150391
CAS No.: 2029406-97-9
M. Wt: 238.2
InChI Key:
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Description

3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a chemical compound with the molecular formula C10H7FN2O4 It is characterized by the presence of a fluorine atom attached to a benzoic acid moiety, which is further linked to a 2,5-dioxoimidazolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with an appropriate imidazolidinone derivative. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the imidazolidinone. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The imidazolidinone moiety can participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxoimidazolidin-1-yl)propanoic acid
  • 3-(2,5-dioxoimidazolidin-1-yl)methylbenzoic acid
  • 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Properties

CAS No.

2029406-97-9

Molecular Formula

C10H7FN2O4

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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